molecular formula C40H82ClNO2 B12692594 Dimethyloctadecyl(2-(octadecyloxy)-2-oxoethyl)ammonium chloride CAS No. 27560-30-1

Dimethyloctadecyl(2-(octadecyloxy)-2-oxoethyl)ammonium chloride

Cat. No.: B12692594
CAS No.: 27560-30-1
M. Wt: 644.5 g/mol
InChI Key: ZNPSVTJRCXWFHZ-UHFFFAOYSA-M
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Description

Dimethyloctadecyl(2-(octadecyloxy)-2-oxoethyl)ammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with biological membranes and its antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyloctadecyl(2-(octadecyloxy)-2-oxoethyl)ammonium chloride typically involves the reaction of dimethyloctadecylamine with 2-(octadecyloxy)-2-oxoethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the presence of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through processes such as distillation and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyloctadecyl(2-(octadecyloxy)-2-oxoethyl)ammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted quaternary ammonium compounds .

Scientific Research Applications

Dimethyloctadecyl(2-(octadecyloxy)-2-oxoethyl)ammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyloctadecyl(2-(octadecyloxy)-2-oxoethyl)ammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This action is particularly effective against bacteria, making it a potent antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium chloride
  • Dimethyloctadecyl(2-hydroxyethyl)ammonium chloride
  • Dimethyloctadecyl(2-oxoethyl)ammonium chloride

Uniqueness

Dimethyloctadecyl(2-(octadecyloxy)-2-oxoethyl)ammonium chloride is unique due to its specific structure, which imparts distinct surfactant and antimicrobial properties. Its ability to interact with lipid bilayers and disrupt cell membranes sets it apart from other similar compounds .

Properties

CAS No.

27560-30-1

Molecular Formula

C40H82ClNO2

Molecular Weight

644.5 g/mol

IUPAC Name

dimethyl-(2-octadecoxy-2-oxoethyl)-octadecylazanium;chloride

InChI

InChI=1S/C40H82NO2.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41(3,4)39-40(42)43-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-39H2,1-4H3;1H/q+1;/p-1

InChI Key

ZNPSVTJRCXWFHZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CC(=O)OCCCCCCCCCCCCCCCCCC.[Cl-]

Origin of Product

United States

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